molecular formula C11H22O3 B13756986 2-methylpentan-2-yl 2,2-dimethylpropaneperoxoate CAS No. 118364-97-9

2-methylpentan-2-yl 2,2-dimethylpropaneperoxoate

Cat. No.: B13756986
CAS No.: 118364-97-9
M. Wt: 202.29 g/mol
InChI Key: RTEZVHMDMFEURJ-UHFFFAOYSA-N
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Description

. This compound is used primarily as an initiator in polymerization reactions due to its ability to decompose and generate free radicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpentan-2-yl 2,2-dimethylpropaneperoxoate typically involves the reaction of 2,2-dimethylpropanoic acid with 2-methylpentan-2-ol in the presence of a peroxide-forming agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired peroxide compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-methylpentan-2-yl 2,2-dimethylpropaneperoxoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methylpentan-2-yl 2,2-dimethylpropaneperoxoate has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of 2-methylpentan-2-yl 2,2-dimethylpropaneperoxoate involves the generation of free radicals through the decomposition of the peroxide bond. These free radicals can initiate polymerization reactions by attacking monomer molecules, leading to the formation of polymer chains. The compound’s ability to generate free radicals also makes it useful in oxidative stress studies and other applications where controlled radical generation is required .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl peroxypivalate
  • tert-Amyl peroxypivalate
  • tert-Octyl peroxypivalate

Comparison

2-methylpentan-2-yl 2,2-dimethylpropaneperoxoate is unique due to its specific molecular structure, which provides a balance between stability and reactivity. Compared to tert-Butyl peroxypivalate, it offers a different decomposition temperature and radical generation rate, making it suitable for specific polymerization processes. Its molecular structure also allows for better control over the polymerization process, leading to polymers with desired properties .

Properties

CAS No.

118364-97-9

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

2-methylpentan-2-yl 2,2-dimethylpropaneperoxoate

InChI

InChI=1S/C11H22O3/c1-7-8-11(5,6)14-13-9(12)10(2,3)4/h7-8H2,1-6H3

InChI Key

RTEZVHMDMFEURJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)OOC(=O)C(C)(C)C

Origin of Product

United States

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